molecular formula C8H17NO2 B13616842 (4-Ethoxypiperidin-4-yl)methanol

(4-Ethoxypiperidin-4-yl)methanol

Cat. No.: B13616842
M. Wt: 159.23 g/mol
InChI Key: BLEKDIHQHNKTGZ-UHFFFAOYSA-N
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Description

(4-Ethoxypiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development . The presence of both an ethoxy group and a hydroxymethyl group in this compound makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxypiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with ethyl alcohol under controlled conditions. One common method includes the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and cyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxypiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of various reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds with different functional groups.

Mechanism of Action

The mechanism of action of (4-Ethoxypiperidin-4-yl)methanol is primarily related to its ability to interact with biological targets through its functional groups. The hydroxymethyl and ethoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic structure without the ethoxy and hydroxymethyl groups.

    Piperidin-4-ol: Contains a hydroxyl group instead of the ethoxy group.

    N-(piperidine-4-yl) benzamide: A derivative with a benzamide group.

Uniqueness: (4-Ethoxypiperidin-4-yl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(4-ethoxypiperidin-4-yl)methanol

InChI

InChI=1S/C8H17NO2/c1-2-11-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3

InChI Key

BLEKDIHQHNKTGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCNCC1)CO

Origin of Product

United States

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